molecular formula C10H9NO4 B3168490 2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid CAS No. 929972-73-6

2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid

Cat. No. B3168490
CAS RN: 929972-73-6
M. Wt: 207.18 g/mol
InChI Key: DNFNJZYFUAIYPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of furan . Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom . The compound “2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid” has not been extensively studied, so its specific properties and applications are not well-documented.


Molecular Structure Analysis

The molecular structure of furan derivatives has been studied using various spectroscopic techniques, including FT-IR, FT-Raman, UV–VIS, NMR, and DFT methods . These techniques can provide detailed information about the geometrical and vibrational properties of the molecule.


Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For example, they can participate in nucleophilic additions, condensation reactions, oxidations, or reductions . The specific reactions that “this compound” can undergo are not well-documented.


Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be determined using various techniques . For example, the density, melting point, boiling point, and solubility in water of the compounds can be measured .

Scientific Research Applications

Furan Derivatives in Medicinal Chemistry

Five-membered heterocycles, such as furan and thiophene, are critical in drug design due to their role as structural units of bioactive molecules. Furan derivatives, including 2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid, have shown significance in medicinal chemistry, particularly in the modification of purine and pyrimidine nucleobases, nucleosides, and their analogues. The heteroaromatic furan ring, when introduced into these compounds, can significantly influence biological activity. This modification has led to the development of compounds with optimized antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. The structure-activity relationship studies of these furan derivatives have been crucial in identifying compounds with favorable activity and selectivity profiles (Ostrowski, 2022).

Furan Derivatives in Biomass Conversion

The conversion of plant biomass into valuable chemicals and fuels has garnered much attention, with 5-hydroxymethylfurfural (HMF) identified as a pivotal platform chemical. This compound and similar furan derivatives play a significant role in this context. These compounds, produced from hexose carbohydrates and lignocellulose, hold promise as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. The utilization of HMF and its derivatives for the production of monomers, polymers, fuels, and other chemicals represents a significant shift towards a more sustainable chemical industry. The exploration of HMF derivatives, including furan dicarboxylic acid and other related compounds, underscores the potential of furan derivatives as key components in the chemistry of renewable resources (Chernyshev, Kravchenko, & Ananikov, 2017).

Furan Derivatives in Food Safety

Furan and its derivatives are prevalent in various food products, arising mainly from thermal processing. The presence of furan in foods such as coffee, canned goods, and cereals poses potential health risks. Research into furan's dietary exposure, metabolism, and toxicology is crucial for assessing its safety and developing mitigation strategies. The identification of cis-2-butene-1,4-dial (BDA) as a primary metabolite of furan has advanced our understanding of the toxicological pathways mediated by furan. Ongoing research aims to reduce furan levels in food products and explore dietary supplements that could counteract furan toxicity, ensuring food safety and public health (Zhang & Zhang, 2022).

Mechanism of Action

Target of Action

The primary targets of 2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are affected by furan rings . .

Mode of Action

It’s possible that the compound interacts with its targets through the furan ring or the oxazole ring, which are common structural motifs in many bioactive compounds .

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Furan and oxazole rings are found in various bioactive compounds, suggesting that this compound could potentially interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s solubility in chloroform and methanol suggests it might be absorbed in the body.

Result of Action

The molecular and cellular effects of this compound are currently unknown. Given the presence of furan and oxazole rings, it’s plausible that the compound could have diverse effects depending on the specific targets it interacts with .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its stability at room temperature suggests it might be stable under physiological conditions.

Safety and Hazards

Furan derivatives can be hazardous. They may be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-[2-(furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-6-7(5-9(12)13)11-10(15-6)8-3-2-4-14-8/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFNJZYFUAIYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CO2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901260953
Record name 2-(2-Furanyl)-5-methyl-4-oxazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901260953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

929972-73-6
Record name 2-(2-Furanyl)-5-methyl-4-oxazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929972-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Furanyl)-5-methyl-4-oxazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901260953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Reactant of Route 3
Reactant of Route 3
2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Reactant of Route 4
2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Reactant of Route 5
2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Reactant of Route 6
2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.